Biotin DHPE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin DHPE is synthesized by conjugating biotin to dihexadecanoyl-sn-glycero-3-phosphoethanolamine. The process involves the activation of biotin with a coupling agent, such as N-hydroxysuccinimide (NHS), followed by the reaction with dihexadecanoyl-sn-glycero-3-phosphoethanolamine under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Biotin DHPE primarily undergoes non-covalent interactions, such as binding with avidin or streptavidin. These interactions are highly specific and strong, making this compound an excellent tool for various biochemical assays .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include avidin, streptavidin, and various buffers to maintain physiological pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal binding .
Major Products Formed
The major products formed from reactions involving this compound are biotin-avidin or biotin-streptavidin complexes. These complexes are used in various applications, including cell labeling, protein purification, and imaging .
Scientific Research Applications
Biotin DHPE has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Facilitates the labeling and tracking of cells and proteins.
Medicine: Employed in diagnostic assays and targeted drug delivery systems.
Industry: Utilized in the development of biosensors and other analytical tools
Mechanism of Action
Biotin DHPE exerts its effects through the biotin-avidin or biotin-streptavidin interaction. This interaction is one of the strongest non-covalent bonds known, allowing for the stable attachment of this compound to various biological molecules. The molecular targets include cell membranes and liposomes, where this compound can be used to study membrane properties and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Biotin-X DHPE: Similar to biotin DHPE but with a longer spacer arm, providing more flexibility in binding.
Biotin-PE: Another biotinylated phospholipid with different fatty acid chains.
Uniqueness
This compound is unique due to its specific structure, which allows for efficient incorporation into lipid bilayers and strong binding with avidin or streptavidin. This makes it particularly useful for applications requiring stable and specific labeling of cell membranes .
Properties
CAS No. |
136235-58-0 |
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Molecular Formula |
C53H10N40O10PS |
Molecular Weight |
1019.44 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.